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molecular formula C21H16N4O3 B8333548 5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid

5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid

Cat. No. B8333548
M. Wt: 372.4 g/mol
InChI Key: SJCVIFOMQDAVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785489B2

Procedure details

To 5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid ethyl ester (160 mg, 0.4 mmol) in ethanol (4 ml) is added aqueous sodium hydroxide (2N) and the mixture is stirred at 70° C. for 2 hours. The reaction is cooled, diluted with water (30 ml), acidified with aqueous HCl (3N) to pH 4-5, extracted with dichloromethane (50 ml). The combined organic layer is dried (sodium sulfate), filtered and evaporated in vacuo to give the title compound, 95 mg, 64%, LC/MS ESI m/z (M+H)+=273.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21](=[O:30])[NH:22][CH2:23][C:24]3[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=3)[CH:16]=1)=[CH:10][CH:9]=2)=[O:5])C.[OH-].[Na+].Cl>C(O)C.O>[N:27]1[CH:28]=[CH:29][C:24]([CH2:23][NH:22][C:21]([C:17]2[CH:16]=[C:15]([C:11]3[CH:12]=[C:13]4[C:8](=[CH:9][CH:10]=3)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]4)[CH:20]=[CH:19][N:18]=2)=[O:30])=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)C1=CC(=NC=C1)C(NCC1=CC=NC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(=O)C1=NC=CC(=C1)C=1C=C2C=C(NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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